

# Ligritinib's Selectivity for AXL: A Comparative Analysis Against MER and TYRO3

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ligritinib |           |
| Cat. No.:            | B15579023  | Get Quote |

#### For Immediate Release

SOUTH SAN FRANCISCO, Calif. – December 7, 2025 – In the landscape of targeted cancer therapy, the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases has emerged as a critical axis in tumor proliferation, survival, and immune evasion. **Ligritinib** (also known as AB801), a novel small molecule inhibitor, has demonstrated exceptional potency and selectivity for AXL. This guide provides a detailed comparison of **Ligritinib**'s selectivity for AXL over its closely related family members, MER and TYRO3, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

## **Quantitative Selectivity Profile of Ligritinib**

**Ligritinib** distinguishes itself through its remarkable selectivity for AXL, a key feature for minimizing off-target effects and enhancing therapeutic efficacy. The inhibitory activity of **Ligritinib** against the TAM kinases has been quantified using various biochemical and cellular assays.[1][2]

| Kinase | Ligritinib (AB801) K <sub>i</sub> (nM) | Ligritinib (AB801) Fold<br>Selectivity vs. AXL |
|--------|----------------------------------------|------------------------------------------------|
| AXL    | 0.024                                  | 1x                                             |
| MER    | ~20.64                                 | 860x                                           |
| TYRO3  | ~33.6                                  | 1400x                                          |



Note:  $K_i$  values for MER and TYRO3 are estimated based on the provided fold selectivity against AXL.

In addition to the binding affinity (K<sub>i</sub>), the half-maximal inhibitory concentration (IC50) in biochemical and cellular assays further underscores **Ligritinib**'s preferential targeting of AXL.

| Assay                         | Ligritinib (AB801) IC50 (nM) |
|-------------------------------|------------------------------|
| hAXL HTRF (700 μM ATP)        | 3.3                          |
| pAXL ELISA (serum-free media) | 17                           |
| pAXL ELISA (100% serum)       | 68                           |

This robust activity, even in the presence of high serum concentrations, suggests a potent and durable inhibitory effect in physiological conditions.

## **Comparative Analysis with Other AXL Inhibitors**

To provide a broader context, the selectivity profile of **Ligritinib** is compared with other known AXL inhibitors.

| Inhibitor                      | Fold Selectivity (MER/AXL) | Fold Selectivity<br>(TYRO3/AXL) |
|--------------------------------|----------------------------|---------------------------------|
| Ligritinib (AB801)             | 860x                       | 1400x                           |
| Bemcentinib (BGB324, R428)     | 130x                       | 400x                            |
| Dubermatinib (DS1205b, AB-329) | 14x                        | 9x                              |
| Sitravatinib                   | 4x                         | 0.3x                            |

Data compiled from Arcus Biosciences.[1]

This comparison clearly illustrates **Ligritinib**'s superior selectivity for AXL compared to other inhibitors in development, a critical attribute for a targeted therapeutic.



## **Experimental Protocols**

The determination of **Ligritinib**'s selectivity profile involves a series of rigorous in vitro assays. The following are detailed methodologies for the key experiments cited.

# Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This biochemical assay measures the direct inhibitory effect of **Ligritinib** on the enzymatic activity of purified AXL, MER, and TYRO3 kinases.

Objective: To determine the IC50 value of **Ligritinib** against recombinant TAM kinases.

#### Materials:

- Recombinant human AXL, MER, and TYRO3 kinase domains
- Biotinylated substrate peptide
- ATP
- **Ligritinib** (serially diluted)
- Europium-conjugated anti-phosphotyrosine antibody
- Streptavidin-conjugated fluorophore (e.g., XL665)
- Assay buffer
- 384-well microplates

#### Procedure:

- Kinase, substrate, and Ligritinib are incubated together in the assay buffer.
- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a defined period at a specific temperature.



- The reaction is stopped, and the detection reagents (Europium-conjugated antibody and streptavidin-conjugated fluorophore) are added.
- After an incubation period, the HTRF signal is read on a compatible plate reader. The signal
  is proportional to the amount of phosphorylated substrate.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

## Cell-Based Phospho-AXL ELISA

This assay measures the ability of **Ligritinib** to inhibit AXL autophosphorylation in a cellular context.

Objective: To determine the cellular potency of Ligritinib in inhibiting AXL signaling.

#### Materials:

- A549 human lung carcinoma cells (or other AXL-expressing cell line)
- Cell culture medium (with and without serum)
- Ligand (e.g., Gas6) to stimulate AXL phosphorylation
- Ligritinib (serially diluted)
- Lysis buffer
- ELISA plate pre-coated with an AXL capture antibody
- Detection antibody (anti-phospho-AXL) conjugated to horseradish peroxidase (HRP)
- TMB substrate
- Stop solution

#### Procedure:

Cells are seeded in 96-well plates and allowed to adhere.



- Cells are serum-starved and then pre-incubated with various concentrations of **Ligritinib**.
- AXL phosphorylation is stimulated by the addition of Gas6.
- The cells are lysed, and the lysates are transferred to the AXL-coated ELISA plate.
- After incubation and washing, the anti-phospho-AXL-HRP antibody is added.
- Following another incubation and wash step, the TMB substrate is added, and the colorimetric reaction is allowed to develop.
- The reaction is stopped, and the absorbance is read at 450 nm.
- IC50 values are determined from the dose-response curve.

## **Signaling Pathways and Experimental Workflows**

To visualize the biological context and experimental design, the following diagrams are provided.





Click to download full resolution via product page

Caption: TAM Receptor Signaling Pathway and Point of Inhibition by Ligritinib.





#### Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

### References

- 1. arcusbio.com [arcusbio.com]
- 2. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Ligritinib's Selectivity for AXL: A Comparative Analysis
  Against MER and TYRO3]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15579023#assessing-the-selectivity-of-ligritinib-for-axl-over-mer-and-tyro3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com